| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             [CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH:14](Br)([CH3:16])[CH3:15]>>[CH3:15][CH:14]([N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH3:16] 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    5 g                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C1=CC=CC=2C3=CC=CC=C3NC12                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    5.61 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C(C)(C)Br                                                                                 
                                                                             | 
                                                                        
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CC(C)N1C2=CC=CC=C2C=2C=CC=CC12                                                                                 
                                                                             | 
                                                                        
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |